derivati degli acidi alfa-alcolcarbossilici

Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of a halogen atom (such as chlorine, bromine, or iodine) attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play crucial roles in various applications due to their reactivity and functional diversity.

In pharmaceuticals, alpha-halocarboxylic acid derivatives are often used as intermediates for synthesizing bioactive molecules or as direct drugs themselves. They can exhibit potent biological activities such as anti-inflammatory, antiviral, and anticancer properties. The halogen atom can influence the reactivity of the α-carbon, allowing for selective modifications during synthesis.

In materials science, these compounds are utilized in the preparation of novel polymers, coatings, and adhesives due to their chemical versatility and potential for functionalization. Their ability to form stable complexes or linkages makes them valuable in both academic research and industrial applications.

Overall, alpha-halocarboxylic acid derivatives represent a versatile group of compounds with diverse applications across multiple scientific disciplines.

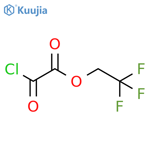

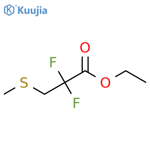

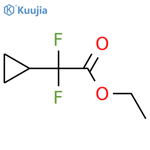

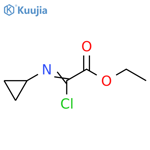

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

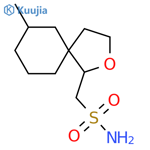

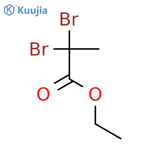

|

ethyl 2,2-dibromopropanoate | 34757-17-0 | C5H8Br2O2 |

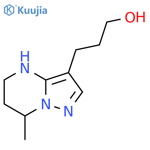

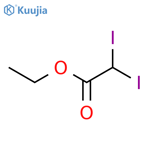

|

Acetic acid, trifluoro-, cycloheptyl ester | 777-58-2 | C9H13F3O2 |

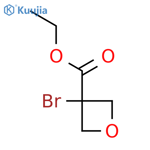

|

Ethyl 2,2-diiodoacetate | 82665-91-6 | C4H6I2O2 |

|

Ethyl 3-bromooxetane-3-carboxylate | 1353777-56-6 | C6H9BrO3 |

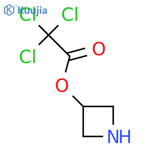

|

3-Azetidinyl 2,2,2-trichloroacetate | 1219956-76-9 | C5H6Cl3NO2 |

|

2,2,2-trifluoroethyl 2-chloro-2-oxoacetate | 958649-45-1 | C4H2ClF3O3 |

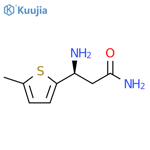

|

2,2-Difluoro-3-methylsulfanyl-propionic acid ethyl ester | 1823402-33-0 | C6H10F2O2S |

|

Ethyl 2-cyclopropyl-2,2-difluoroacetate | 1556219-70-5 | C7H10F2O2 |

|

Acetic acid, 2,2,2-trifluoro-, 1,2,2-trimethylpropyl ester | 116465-21-5 | C8H13F3O2 |

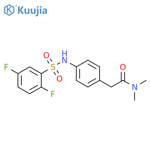

|

ethyl 2-chloro-2-(cyclopropylimino)acetate | 1427386-98-8 | C7H10ClNO2 |

Letteratura correlata

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

Fornitori consigliati

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati